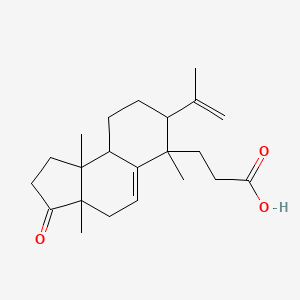

Micraic acid A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

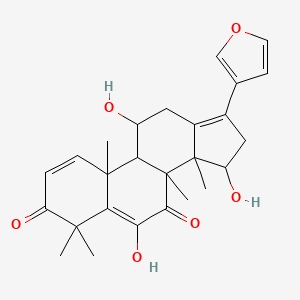

El ácido micraico A, también conocido como ácido micranoico A, es un compuesto natural que pertenece a la clase de compuestos triterpenoides. Se caracteriza por su forma sólida cristalina blanca y es casi insoluble en agua, pero soluble en solventes orgánicos como el etanol y el diclorometano. Se ha descubierto que el ácido micraico A exhibe diversas actividades biológicas, incluidas propiedades antiinflamatorias, antitumorales y antibacterianas .

Métodos De Preparación

El ácido micraico A se puede obtener a través de la extracción natural y la síntesis química.

Extracción natural: : Se puede extraer de plantas o microorganismos que producen naturalmente este compuesto. El proceso de extracción generalmente implica extracción con solventes seguida de pasos de purificación, como la cromatografía.

Síntesis química: : La ruta sintética para el ácido micraico A implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. Por ejemplo, la síntesis puede involucrar el uso de reactivos de Grignard, reacciones de oxidación y pasos de ciclización para formar la estructura triterpenoide .

Análisis De Reacciones Químicas

El ácido micraico A experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en formas reducidas con diferentes grupos funcionales.

Sustitución: Puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El ácido micraico A tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de triterpenoides.

Biología: Sus actividades biológicas lo convierten en un tema de interés en estudios relacionados con los mecanismos antiinflamatorios y antitumorales.

Medicina: Debido a sus propiedades antitumorales, se está investigando para posibles aplicaciones terapéuticas en el tratamiento del cáncer.

Mecanismo De Acción

El mecanismo de acción del ácido micraico A implica su interacción con objetivos moleculares y vías específicas. Se ha demostrado que inhibe la vía de señalización Wnt/β-catenina, que juega un papel crucial en la proliferación y diferenciación celular. Al inhibir esta vía, el ácido micraico A puede suprimir el crecimiento de las células cancerosas e inducir la apoptosis (muerte celular programada) .

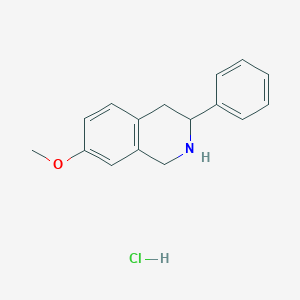

Comparación Con Compuestos Similares

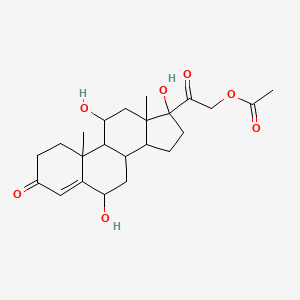

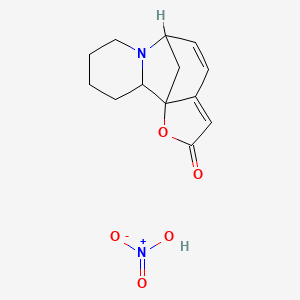

El ácido micraico A es único entre los triterpenoides debido a su estructura y actividades biológicas específicas. Compuestos similares incluyen otros triterpenoides como el ácido betulínico, el ácido ursólico y el ácido oleanólico. Si bien estos compuestos comparten algunas actividades biológicas, el ácido micraico A tiene propiedades distintas que lo hacen particularmente eficaz en ciertas aplicaciones, como su fuerte actividad antitumoral .

Compuestos similares

- Ácido betulínico

- Ácido ursólico

- Ácido oleanólico

El ácido micraico A destaca por sus interacciones moleculares específicas y las vías que afecta, lo que lo convierte en un compuesto valioso tanto en investigación como en posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

3-(3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVFSMMYZKBYGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate](/img/structure/B12317216.png)

![4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12317230.png)

![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)

![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)

![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)

![1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)